molecular formula C19H25N5OS2 B1666241 1-Pentanol, 2-[[2-aMino-5-[[(1S)-1-phenylethyl]thio]thiazolo[4,5-d]pyriMidin-7-yl]aMino]-4-Methyl-, (2R)- CAS No. 911715-90-7

1-Pentanol, 2-[[2-aMino-5-[[(1S)-1-phenylethyl]thio]thiazolo[4,5-d]pyriMidin-7-yl]aMino]-4-Methyl-, (2R)-

Cat. No. B1666241
M. Wt: 403.6 g/mol
InChI Key: ZMQSLMZOWVGBSM-GXTWGEPZSA-N
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Description

The compound “1-Pentanol, 2-[[2-aMino-5-[[(1S)-1-phenylethyl]thio]thiazolo[4,5-d]pyriMidin-7-yl]aMino]-4-Methyl-, (2R)-” is a complex organic molecule with the molecular formula C19H25N5OS2 . It is also known as AZD8797, a non-competitive allosteric modulator of CX3CL1.


Molecular Structure Analysis

The structure of this compound includes several functional groups, including an amino group, a thiazole ring, a pyrimidine ring, and a thioether linkage . It has two defined stereocenters .


Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3, a boiling point of 651.1±65.0 °C at 760 mmHg, and a flash point of 347.6±34.3 °C . It has 6 H bond acceptors, 4 H bond donors, and 8 freely rotating bonds . Its polar surface area is 150 Å2 .

Scientific Research Applications

Chemical Synthesis and Derivative Formation

  • Cyclic Condensations : 2-amino-1,3,4-thiadiazole, a structurally related compound, undergoes reactions with 1,3-dicarbonyl compounds leading to the formation of various pyrimidine derivatives, suggesting potential pathways for synthesizing derivatives of the target compound (Lauer & Zenchoff, 1976).

  • Synthesis of Thiazolo[4,5-d]pyrimidine Derivatives : Studies on thiazolo[4,5-d]pyrimidine derivatives show potential methods for synthesizing and modifying the target compound, often resulting in compounds with notable antimicrobial properties (Habib et al., 2007).

  • Novel Synthesis Approaches : Investigations into the synthesis of thiazolo- and oxazolo[5,4-d]pyrimidines provide insight into novel methods of producing structurally similar compounds (Hurst, Atcha & Marshall, 1991).

Biological Evaluation and Applications

  • Biological Evaluation : Research on the synthesis and biological evaluation of [11C]methyl derivatives of similar compounds highlights the potential for using the target compound in biological studies, such as receptor binding affinity assays (Gao et al., 2017).

  • Antimicrobial Properties : Studies on the synthesis of thiazolo[3,2-a]pyrimidine derivatives and their subsequent biological testing indicate the potential antimicrobial properties of these compounds, which could be relevant for the target compound as well (Sirakanyan et al., 2015).

  • Anti-inflammatory and Analgesic Activities : Pyrimidine derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities, suggesting similar potential applications for the target compound (Sondhi et al., 2005).

properties

IUPAC Name

(2R)-2-[[2-amino-5-[(1S)-1-phenylethyl]sulfanyl-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]amino]-4-methylpentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5OS2/c1-11(2)9-14(10-25)21-16-15-17(22-18(20)27-15)24-19(23-16)26-12(3)13-7-5-4-6-8-13/h4-8,11-12,14,25H,9-10H2,1-3H3,(H3,20,21,22,23,24)/t12-,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMQSLMZOWVGBSM-GXTWGEPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CO)NC1=NC(=NC2=C1SC(=N2)N)SC(C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)SC2=NC3=C(C(=N2)N[C@H](CC(C)C)CO)SC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Pentanol, 2-[[2-aMino-5-[[(1S)-1-phenylethyl]thio]thiazolo[4,5-d]pyriMidin-7-yl]aMino]-4-Methyl-, (2R)-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Pentanol, 2-[[2-aMino-5-[[(1S)-1-phenylethyl]thio]thiazolo[4,5-d]pyriMidin-7-yl]aMino]-4-Methyl-, (2R)-
Reactant of Route 2
Reactant of Route 2
1-Pentanol, 2-[[2-aMino-5-[[(1S)-1-phenylethyl]thio]thiazolo[4,5-d]pyriMidin-7-yl]aMino]-4-Methyl-, (2R)-
Reactant of Route 3
Reactant of Route 3
1-Pentanol, 2-[[2-aMino-5-[[(1S)-1-phenylethyl]thio]thiazolo[4,5-d]pyriMidin-7-yl]aMino]-4-Methyl-, (2R)-
Reactant of Route 4
1-Pentanol, 2-[[2-aMino-5-[[(1S)-1-phenylethyl]thio]thiazolo[4,5-d]pyriMidin-7-yl]aMino]-4-Methyl-, (2R)-
Reactant of Route 5
1-Pentanol, 2-[[2-aMino-5-[[(1S)-1-phenylethyl]thio]thiazolo[4,5-d]pyriMidin-7-yl]aMino]-4-Methyl-, (2R)-
Reactant of Route 6
Reactant of Route 6
1-Pentanol, 2-[[2-aMino-5-[[(1S)-1-phenylethyl]thio]thiazolo[4,5-d]pyriMidin-7-yl]aMino]-4-Methyl-, (2R)-

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